molecular formula C21H20Cl3N3 B3013671 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine CAS No. 321848-35-5

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine

Cat. No. B3013671
M. Wt: 420.76
InChI Key: AHNALRAMTSQXPD-UHFFFAOYSA-N
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Description

The compound 1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine is a synthetic molecule that appears to be structurally related to various pyrazole and piperidine derivatives. These derivatives are often explored for their potential biological activities, such as their affinity for cannabinoid receptors, which are of interest in the development of therapeutic agents .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step procedures that may include nucleophilic aromatic substitution, condensation, cyclization, and other chemical transformations. For instance, the synthesis of analogues with cannabinoid receptor affinity involves the condensation of different starting materials, such as carboxamides and cyclohexylamine . Another example is the three-step synthesis of a pyrazole-piperidine intermediate for Crizotinib, which includes nucleophilic aromatic substitution, hydrogenation, and iodination . Additionally, a one-step synthesis approach has been reported for the creation of spiro-pyrazolo-pyran derivatives using a three-component condensation .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques and confirmed by X-ray crystallography. For example, the crystal structure of a chlorobenzenesulfonyl-piperidin-4-yl-diphenyl-methanol derivative was determined, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similarly, the crystal structure of a chlorophenyl-pyrazole derivative was elucidated, providing insights into the molecular conformation and crystal packing .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazole and piperidine derivatives are often optimized for better yields and scalability. For instance, the iodination step in the synthesis of a pyrazole-piperidine intermediate required optimization for successful scale-up . The electrochemical synthesis of spiro-pyrazolo-pyran derivatives is highlighted for its milder conditions and higher yields compared to chemical base-catalyzed reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For example, the presence of a piperidine ring can influence the compound's basicity and conformational stability . The crystal packing and hydrogen bonding patterns observed in the structures of pyrazole derivatives can affect their solubility and melting points . Additionally, the presence of electron-donating or withdrawing groups can significantly alter the electronic properties and reactivity of the compounds .

Scientific Research Applications

Molecular Interaction and Pharmacophore Models

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine has been studied for its interaction with the CB1 cannabinoid receptor. It is a potent and selective antagonist for this receptor, and its molecular interaction has been analyzed using the AM1 molecular orbital method. This study led to the development of unified pharmacophore models for CB1 receptor ligands, enhancing understanding of cannabinoid receptor interactions (Shim et al., 2002).

Synthesis and Pharmacological Testing

Facile synthesis methods have been developed for derivatives of this compound, with investigations into the effects of structural changes on CB1 receptor antagonism. This includes the study of the replacement of the -CO group by the -SO2 group in the compound, highlighting its chemical versatility (Srivastava et al., 2008).

Structure-Activity Relationships

Research has also delved into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. This has significant implications for developing more selective and potent cannabinoid ligands, with potential therapeutic applications (Lan et al., 1999).

Potential for Imaging Studies

The compound has been explored for its potential in imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), for CB1 receptors in the brain. This is crucial for advancing our understanding of the role of cannabinoids in various physiological and pathological processes (Kumar et al., 2004).

Metabolism Studies

Understanding the metabolism of diarylpyrazoles, including this compound, has been another area of focus. Studies on how these compounds are metabolized can provide insights into their pharmacokinetics and potential therapeutic uses (Zhang et al., 2005).

Therapeutic Potential

There's ongoing research into the therapeutic potential of this compound and its derivatives. Studies include the exploration of its use in treating conditions such as memory disorders, given its role as a cannabinoid CB1 receptor antagonist (Wolff & Leander, 2003).

Safety And Hazards

Without specific data, it’s hard to provide detailed safety and hazard information for this compound. However, as with any chemical, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.


Future Directions

The study of new compounds like this one is crucial for the development of new drugs and materials. Future research could focus on synthesizing this compound and studying its properties and potential applications.


Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, specific experimental data and literature would be needed.


properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20Cl3N3/c22-16-3-1-14(2-4-16)13-27-9-7-15(8-10-27)20-12-21(26-25-20)18-6-5-17(23)11-19(18)24/h1-6,11-12,15H,7-10,13H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNALRAMTSQXPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC(=NN2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorophenyl)methyl]-4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidine

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